molecular formula C30H39N5O6 B12376944 E3 Ligase Ligand-linker Conjugate 12

E3 Ligase Ligand-linker Conjugate 12

Cat. No.: B12376944
M. Wt: 565.7 g/mol
InChI Key: MNIWQJMBZLXBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 Ligase Ligand-linker Conjugate 12: is a heterobifunctional molecule that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by bringing them into proximity with cellular E3 ubiquitin ligases. This compound consists of a ligand that binds to the target protein, a linker, and a ligand that binds to the E3 ubiquitin ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 12 involves several steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 12 undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 12 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to the modulation of cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: E3 Ligase Ligand-linker Conjugate 12 is unique in its ability to target specific proteins for degradation with high specificity and efficiency. Its design allows for the selective degradation of proteins that are otherwise difficult to target with traditional small-molecule inhibitors .

Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-13-10-30(16-32)17-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37)

InChI Key

MNIWQJMBZLXBGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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